Sodium Octadecanoate-d35

Description

Role of Stable Isotopes in Investigating Complex Biological Systems

Stable isotopes are non-radioactive forms of elements that possess the same number of protons but a different number of neutrons. nih.gov This difference in neutron count results in a distinct atomic mass, which can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. caymanchem.com The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules creates isotopically labeled compounds that are chemically identical to their natural counterparts but physically distinguishable. caymanchem.combiomol.com

This fundamental principle allows scientists to use them as tracers to track the metabolic fate of molecules within complex biological systems. caymanchem.comscbt.com By introducing a labeled compound into a cell or organism, researchers can follow its journey through various biochemical pathways, monitor its incorporation into larger biomolecules, and quantify its turnover rates. scbt.commedchemexpress.com This ability to trace molecular pathways provides invaluable mechanistic insights into a wide array of biological processes, from cellular metabolism to the functioning of entire ecosystems. nih.govmedchemexpress.com Stable isotope labeling is a cornerstone of metabolomics, proteomics, and structural biology, enabling the elucidation of protein dynamics, nucleic acid functions, and metabolic fluxes in both healthy and diseased states. nih.govcaymanchem.comscbt.com

Significance of Deuterium-Labeled Lipids as Non-Perturbing Probes

Among stable isotopes, deuterium (a heavy isotope of hydrogen) is particularly significant in lipid research. The substitution of hydrogen with deuterium to create deuterated lipids is considered a non-perturbing probe technique. researchgate.net This is because the replacement of hydrogen with deuterium results in only a minimal change to the molecular structure and physicochemical properties of the lipid. researchgate.netahajournals.org This subtle modification ensures that the labeled lipid behaves almost identically to its natural, non-labeled counterpart within a biological system, thus providing a more accurate representation of physiological processes. ahajournals.org

The primary advantage of using deuterium-labeled lipids, such as perdeuterated fatty acids (where all hydrogen atoms are replaced by deuterium), is their utility as internal standards in quantitative lipidomics. researchgate.netpubcompare.ai In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known quantity of a deuterated lipid is added to a biological sample at the beginning of the analysis. researchgate.netsoton.ac.uk Because the deuterated standard has a different mass from the endogenous analyte, it can be distinguished by the mass spectrometer. researchgate.net This stable isotope dilution method allows for highly accurate and precise quantification of the target lipid by correcting for any sample loss that may occur during extraction and analysis. researchgate.netpubcompare.ai Furthermore, deuterium labeling has been instrumental in studying membrane dynamics, lipid metabolism, and the intracellular trafficking of lipid species. ahajournals.orgtaylorfrancis.com

Specific Academic Context of Sodium Octadecanoate-d35 as a Research Tool

This compound is the sodium salt of stearic acid-d35, a perdeuterated version of the saturated fatty acid, stearic acid (18:0). As an isotopically labeled compound, it serves as a valuable tool in specialized research applications. researchgate.net Its primary use is as an internal standard for the precise quantification of its non-labeled counterpart, stearic acid, in various biological samples using mass spectrometry-based techniques. caymanchem.combiomol.com

The utility of its acid form, stearic acid-d35, and its derivatives is documented in several research contexts. For instance, researchers have synthesized stearoyl-d35-globotriaosylceramide from d35-stearic acid to serve as an internal standard for the ESI-MS quantification of urinary glycolipid isoforms. nih.govresearchgate.net This method was developed for the diagnosis of Fabry disease by allowing for the high-throughput analysis of the main storage substance, globotriaosylceramide. nih.gov In another application, methyl octadecanoate-d35, an ester form, has been used to quantify fatty acid methyl esters (FAMEs) and their auto-oxidation products in complex mixtures. soton.ac.uk

Beyond quantification, these compounds are used to study molecular interactions and dynamics. In one study, octadecylammonium octadecanoate-d35 was used to prepare Langmuir-Blodgett films to investigate the vibrational coupling between hydrocarbon chains. researchgate.net The deuteration effectively "silenced" the coupling from one chain, allowing for a detailed analysis of the molecular organization within the film. researchgate.net These examples underscore the role of this compound and its related forms as specific and powerful tools for quantitative and mechanistic studies in chemical biology and materials science.

Detailed Research Findings

| Research Area | Specific Compound Used | Application | Key Finding | Reference |

| Clinical Diagnostics | Stearoyl-d35-globotriaosylceramide (synthesized from d35-stearic acid) | Internal standard for ESI-MS analysis of urinary glycolipids. | Enabled a robust, high-throughput method for quantifying globotriaosylceramide isoforms for the diagnosis of Fabry disease. | nih.gov |

| Lipid Analysis | Methyl octadecanoate-d35 | Quantification of Fatty Acid Methyl Esters (FAMEs) and auto-oxidation products. | Served as an effective internal standard for the complex analysis of biodiesel components and their degradation products. | soton.ac.uk |

| Materials Science | Octadecylammonium octadecanoate-d35 | Investigation of vibrational coupling in Langmuir-Blodgett films. | The deuteration of the octadecanoate chain removed specific vibrational couplings, allowing for a clearer understanding of intermolecular interactions within the film. | researchgate.net |

| Metabolic Tracing | Deuterium-labeled stearic acid (d7-C18:0) | Used as a tracer to monitor the activity of the enzyme Stearoyl-CoA Desaturase (SCD) in plasma. | The conversion of the deuterated stearic acid tracer to deuterated oleic acid correlated with liver SCD1 inhibition, providing a clinically useful plasma-based assay. | researchgate.net |

| Metabolic Studies | U-¹³C Stearic Acid | Comparison of the postprandial metabolism of stearic acid versus oleic acid in postmenopausal women. | Labeled stearic acid was found to have lower clearance and oxidation rates and was preferentially incorporated into cholesteryl esters and triglycerides compared to labeled oleic acid. | ahajournals.org |

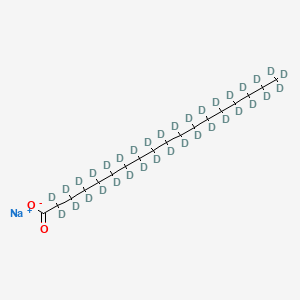

Structure

2D Structure

Properties

Molecular Formula |

C18H35NaO2 |

|---|---|

Molecular Weight |

341.7 g/mol |

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |

InChI Key |

RYYKJJJTJZKILX-FQJQGIECSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Methodologies for Deuterium Labeling of Fatty Acids

Chemical Synthesis of Perdeuterated Octadecanoate

The complete replacement of all 35 hydrogen atoms in octadecanoic acid with deuterium (B1214612) to form perdeuterated octadecanoate (stearic-d35 acid) is a significant synthetic challenge. One common method involves the hydrogenation of stearic acid with deuterium gas under specific conditions of temperature and pressure. chembk.com Another approach utilizes heterogeneous catalysis, such as platinum on carbon (Pt/C), in a solvent mixture like isopropanol (B130326) and deuterium oxide (D₂O) at elevated temperatures. researchgate.net The degree of deuteration can often be enhanced by using a fully deuterated solvent system. researchgate.net

Hydrothermal conditions in a high-pressure reactor are also employed for the perdeuteration of saturated fatty acids. europa.eu This method uses D₂O as the deuterium source and a catalyst like Pt/C to facilitate the hydrogen-deuterium (H/D) exchange. europa.eu To achieve very high levels of deuterium incorporation (e.g., >98%), the fatty acid may need to undergo the H/D exchange process multiple times. europa.eu

A general process for preparing stearic acid from natural sources, which can then be subjected to deuteration, involves:

Hydrolysis of a fat or oil to produce a mixture of fatty acids and glycerin.

Separation of the fatty acids from the glycerin.

Purification and separation of the fatty acid mixture to isolate stearic acid. google.com

The following table summarizes key aspects of chemical synthesis methods for perdeuterated octadecanoate:

| Method | Catalyst | Deuterium Source | Key Conditions | Reference |

| Catalytic Hydrogenation | - | Deuterium gas (D₂) | Elevated temperature and pressure | chembk.com |

| Heterogeneous Catalysis | Platinum on Carbon (Pt/C) | Deuterium oxide (D₂O) in isopropanol | 120°C | researchgate.net |

| Hydrothermal H/D Exchange | Platinum on Carbon (Pt/C) | Deuterium oxide (D₂O) | High temperature (up to 350°C) and pressure (up to 200 bar) | europa.eu |

Biosynthetic Approaches for Deuterium Incorporation into Lipids via Microbial or Cellular Systems

Microbial and cellular systems offer a powerful and often more specific alternative to chemical synthesis for producing deuterated lipids. nih.gov These biological factories can be engineered or adapted to incorporate deuterium from the growth medium or specific deuterated substrates into their lipid molecules. nih.gov

One common strategy is to cultivate microorganisms in a medium where a significant portion of the water is heavy water (D₂O). nih.gov The level of deuterium incorporation into the resulting lipids can be controlled by varying the percentage of D₂O in the medium and by using deuterated carbon sources like d-glycerol. nih.gov For instance, Pseudomonas aeruginosa has been adapted to grow in increasing concentrations of D₂O, leading to the production of deuterated rhamnolipids with up to 90% deuteration when grown in 100% D₂O with d-glycerol. nih.gov

Similarly, yeasts such as Candida bombicola and Candida apicola can produce deuterated sophorolipids. nih.gov While D₂O in the medium doesn't always lead to deuteration of the lipid chains in these yeasts, direct incorporation can be achieved by feeding them deuterated fatty acids like d-isostearic acid. nih.gov The oleaginous yeast Pichia pastoris has also been grown in D₂O with deuterated glycerol (B35011) to produce deuterated phospholipids (B1166683). europa.eu

Genetically modified Escherichia coli is another workhorse for producing deuterated biomolecules. nih.gov By manipulating the growth medium and supplementing it with deuterated carbon sources, it's possible to achieve controlled deuteration in specific parts of a phospholipid molecule, including the fatty acyl tails. nih.gov This approach is particularly valuable for creating specifically deuterated phospholipids that are difficult to obtain through chemical synthesis. nih.gov

The following table provides examples of microbial systems used for producing deuterated lipids:

| Organism | Deuterated Product | Deuterium Source(s) | Key Findings | Reference |

| Pseudomonas aeruginosa | Rhamnolipids | D₂O, d-glycerol, d-tetradecane | Achieved up to 90% deuteration. Pattern of labeling can be manipulated by substrate choice. | nih.gov |

| Candida bombicola & Candida apicola | Sophorolipids | d-isostearic acid | Direct incorporation of deuterated fatty acid into the lipid chain. | nih.gov |

| Pichia pastoris | Phospholipids | D₂O, deuterated glycerol | Increased production of oleic acid under deuterated conditions. | europa.eu |

| Escherichia coli (genetically modified) | Phosphatidylcholine | D₂O, deuterated glycerol | Controlled deuteration of head group, glycerol backbone, and fatty acyl tails. | nih.gov |

Considerations for Positional Isotope Enrichment in Octadecanoate Derivatives

Beyond uniform deuteration, the specific placement of deuterium atoms at particular positions within the octadecanoate molecule, known as positional or site-specific isotope enrichment, provides a higher level of detail for metabolic and structural studies. wikipedia.org This allows researchers to track the fate of specific parts of the fatty acid molecule. chromatographyonline.com

Chemical methods have been developed to synthesize specifically dideuterated octadecanoates. capes.gov.br One approach involves preparing a 2,2-dideutero acid and then extending the carbon chain. capes.gov.br Another method uses the reduction of oxooctadecanoates with sodium borodeuteride, followed by a series of reactions to introduce deuterium at specific locations. capes.gov.br

In biosynthetic systems, the pattern of deuterium incorporation can be influenced by the metabolic pathways of the organism and the choice of deuterated substrates. nih.govpnas.org For example, in Pseudomonas aeruginosa, using d-tetradecane as a carbon source in H₂O medium leads to deuterium incorporation primarily in the lipid chains, whereas using h-tetradecane in D₂O medium results in the majority of deuterium being incorporated into the sugar moieties of rhamnolipids. nih.gov

The analysis of positional isotope enrichment often requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the location of deuterium atoms within a fatty acid molecule. nih.govnih.gov Dual-isotope labeling, where two isotope labels are introduced, can help to uniquely identify labeled species in mass spectrometry analysis. chromatographyonline.com

The study of intramolecular isotope patterns is an emerging field that can provide insights into resource fluxes in food webs and consumer metabolic pathways. royalsocietypublishing.org

The following table highlights different aspects of positional isotope enrichment:

| Technique/Approach | Principle | Application | Reference |

| Specific Chemical Synthesis | Stepwise reactions to introduce deuterium at defined positions. | Synthesis of dideuterated octadecanoates. | capes.gov.br |

| Substrate-Controlled Biosynthesis | Manipulating deuterated substrates to direct deuterium to specific parts of the molecule. | Directing deuterium to either the lipid or sugar part of rhamnolipids. | nih.gov |

| Dual-Isotope Labeling | Using two isotope labels to create a unique mass spectral signature. | Tracking the metabolic fate of exogenous polyunsaturated fatty acids. | chromatographyonline.com |

| Analytical Characterization | Using techniques like GC-MS and NMR to determine the location of deuterium. | Quantifying positional and geometric isomers of fatty acid methyl esters. | nih.govnih.gov |

Advanced Analytical Techniques for Deuterium Labeled Octadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying deuterated molecules. By exploiting the magnetic properties of atomic nuclei, NMR can provide detailed information about molecular structure, dynamics, and the specific location of isotopic labels.

Deuterium (2H) NMR spectroscopy is a highly sensitive method for examining the interactions and mobility of deuterated lipids within bilayer membranes. rsc.org When Sodium Octadecanoate-d35 is incorporated into a phospholipid bilayer, the resulting 2H NMR spectrum provides direct information about the molecular ordering and dynamics of the fatty acid chain. frontiersin.orgcore.ac.uk The primary observable in 2H NMR of lipids is the quadrupole splitting (ΔνQ), which arises from the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient at the C-D bond. ox.ac.uk

The magnitude of the quadrupole splitting is directly proportional to the segmental order parameter, SCD, which describes the time-averaged orientational order of a specific C-D bond vector with respect to the director of the membrane (the axis normal to the bilayer surface). researchgate.net For chain-perdeuterated lipids like octadecanoate-d35, the 2H NMR spectrum is a superposition of several "Pake doublets," with each doublet corresponding to a specific deuterated methylene (B1212753) segment along the acyl chain. core.ac.uk This allows for the creation of an order parameter profile along the lipid chain.

Research on model membranes, such as those containing sphingomyelin (B164518) and cholesterol, demonstrates that 2H NMR can distinguish between lipids in different phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.gov The spectra reveal distinct quadrupole splittings for the deuterated lipid in each domain, allowing for the simultaneous characterization of chain dynamics in coexisting phases. nih.gov This technique has been used to show that lipids like sphingomyelin are not exclusively confined to one phase but partition between both, and it enables the determination of the mole fraction of each component within the distinct domains. nih.gov The use of specifically deuterated lipids provides a minimally perturbative way to probe these complex systems. rsc.orgox.ac.uk

High-field NMR spectroscopy, utilizing instruments with high magnetic field strengths (e.g., 600 and 950 MHz), provides the enhanced resolution and sensitivity required for the precise positional analysis of deuterium atoms within a molecule. acs.orgnih.gov This capability is crucial for characterizing the specific sites of deuteration in molecules like octadecanoate-d35, especially when produced through catalytic processes that may result in incomplete or non-uniform labeling. acs.orgnih.gov

Studies on the deuteration of highly unsaturated fatty acids have demonstrated that high-field 1H and 2D NMR techniques can quantitatively determine the extent of deuteration at each specific allylic and bis-allylic position. acs.orgnih.gov By analyzing the complex spectra, researchers can differentiate and quantify isotopologues (molecules that differ only in their isotopic composition). For instance, in the deuteration of docosahexaenoic acid (DHA), NMR analysis revealed that deuteration at internal bis-allylic positions occurred more rapidly and uniformly than at external positions. acs.orgnih.gov While 2H NMR can be performed by treating deuterium as a normal X-nucleus on a broadband channel, sample concentration and the desired resolution often necessitate the use of high-field instruments for detailed analysis. illinois.edu This level of detail is essential for understanding reaction kinetics and for confirming the precise structure of the deuterated product. acs.orgnih.gov

The substitution of hydrogen with deuterium induces small but measurable changes in the 13C NMR chemical shifts of neighboring carbon atoms. cdnsciencepub.comcdnsciencepub.com These deuterium isotope effects are a valuable tool for signal assignment in complex spectra and for confirming the positions of deuteration. cdnsciencepub.comresearchgate.net The effect is most pronounced on the carbon directly attached to the deuterium (α-effect), but smaller upfield shifts are also observed on carbons two (β-effect) and three (γ-effect) bonds away. cdnsciencepub.comcdnsciencepub.comruc.dk

In a detailed study of gem-dideuterooctadecanoates, the 13C NMR spectra were measured to quantify these effects. cdnsciencepub.comcdnsciencepub.com The findings revealed an average upfield shift for the second atom effect (β-effect) of -0.20 ppm and for the third atom effect (γ-effect) of -0.05 ppm. cdnsciencepub.comcdnsciencepub.com These predictable shifts, caused by the introduction of deuterons at various positions along the fatty acid chain, allowed for the unambiguous assignment of chemical shifts for all carbons in methyl octadecanoate. cdnsciencepub.comcdnsciencepub.com The quantification of deuterium content at specific sites can be achieved by probing 13C NMR signals while decoupling both proton and deuterium nuclei, which resolves the 13C resonances of the different isotopologues based on these isotopic shifts. researchgate.net

| Isotope Effect | Distance from Deuterium | Average Chemical Shift Change (ppm) |

|---|---|---|

| Second Atom (β) | Two Bonds | -0.20 |

| Third Atom (γ) | Three Bonds | -0.05 |

Mass Spectrometry (MS) Techniques for Isotopic Tracing and Quantification

Mass spectrometry (MS) is a cornerstone of lipidomics and isotopic tracer studies. It separates ions based on their mass-to-charge ratio (m/z), making it inherently suited for distinguishing between unlabeled molecules and their heavier, deuterium-labeled counterparts.

High-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, is essential for advanced lipidomics involving stable isotope labeling. thermofisher.comnih.gov A primary challenge in deuterium labeling studies is the potential for spectral overlap between the deuterated species and the natural abundance of heavy isotopes, primarily 13C. thermofisher.com Ultra-high resolution (e.g., 120,000 to 500,000 FWHM) allows for the baseline separation of signals from deuterium (2H, mass = 2.0141 Da) and 13C (mass = 13.0034 Da), which would otherwise be indistinguishable at lower resolutions. thermofisher.com

This capability is critical for accurately quantifying the incorporation of deuterium into lipids. thermofisher.com In D2O-labeling experiments, for example, HRMS enables the precise measurement of deuterium abundance without interference from the natural 13C isotopologues. thermofisher.commdpi.com Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the structural elucidation of the labeled lipids. nih.govsannova.net By isolating a specific precursor ion (e.g., the M+35 ion of deuterated octadecanoate) and fragmenting it, the resulting product ion spectrum can confirm the identity of the fatty acid and provide clues about the label's location. The use of deuterium-labeled internal standards is a common practice in these workflows to ensure accurate quantification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including those labeled with deuterium. nih.govjfda-online.com The method combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. nih.gov For fatty acid analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. jfda-online.com A common approach is the conversion of fatty acids to their pentafluorobenzyl (PFB) esters. nih.govlipidmaps.org

The derivatized fatty acids are then separated on a capillary GC column before entering the mass spectrometer. lipidmaps.org Using negative chemical ionization (NCI), the PFB esters can be detected with extremely high sensitivity, with detection limits below 10 femtograms. nih.gov In stable isotope tracing studies, GC-MS is used to quantify the analyte by comparing its signal to that of a co-injected deuterated internal standard, such as stearic acid-d3. lipidmaps.org The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects the specific m/z values corresponding to the unlabeled analyte and the deuterated standard, maximizing sensitivity and accuracy. lipidmaps.org This stable isotope dilution method is a reliable approach for quantifying fatty acids in complex biological samples. nih.govlipidmaps.org

Vibrational Spectroscopy: Raman and Coherent Anti-Stokes Raman Scattering (CARS) Microscopy

Vibrational spectroscopy techniques, such as Raman and CARS microscopy, offer a label-free and non-destructive way to image the chemical composition of biological samples. cardiff.ac.uknih.gov The incorporation of deuterium into fatty acids like octadecanoate creates a unique vibrational signature that can be exploited by these methods.

The key advantage of using deuterium is that the carbon-deuterium (C-D) bond has a vibrational frequency that falls within the "cell-silent" region of the Raman spectrum (approximately 2000-2300 cm⁻¹). nih.govresearchgate.net This region is largely free from signals of endogenous biomolecules, providing a clear window to visualize the distribution of deuterated compounds with high chemical specificity. cardiff.ac.uk

Hyperspectral CARS Microscopy for Deuterated Fatty Acid Storage Visualization

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a nonlinear optical imaging technique that provides high-resolution, chemically specific images of biological samples without the need for fluorescent labels. nih.govresearchgate.net By tuning the lasers to the vibrational frequency of a specific chemical bond, CARS generates a strong signal, allowing for rapid imaging. acs.orgworldscientific.com

When coupled with deuterium labeling, CARS becomes a powerful tool for visualizing the metabolic fate of fatty acids. Hyperspectral CARS (hs-CARS) takes this a step further by acquiring a full spectrum at each pixel, allowing for the separation of different chemical components within the sample. nih.govcardiff.ac.uk

Key Research Findings:

Hs-CARS microscopy has been used to investigate HeLa cells incubated with deuterium-labeled fatty acids. The technique, combined with an unsupervised quantitative data analysis algorithm, successfully retrieved the Raman spectra and concentration maps of the deuterated lipids stored in cytosolic lipid droplets. nih.govresearchgate.netcardiff.ac.uk

The C-D stretch band at ~2100 cm⁻¹ provides a distinct signal for the deuterated fatty acids, allowing them to be distinguished from non-deuterated lipids which are imaged via their C-H stretch vibrations (~2800-3000 cm⁻¹). cardiff.ac.uk

This approach has been used to measure the concentration of deuterated fatty acids stored within lipid droplets over a 24-hour period and even to track labeled cells in a mixed population. nih.govcardiff.ac.uk

Raman Tweezers Microspectroscopy for Membrane Oxidation Studies

Raman tweezers microspectroscopy combines optical trapping (tweezers) with Raman spectroscopy. researchgate.net This allows a single particle, such as a liposome (B1194612) or a living cell, to be held in place by a focused laser beam while its Raman spectrum is collected. This technique is highly sensitive to the conformational state and chemical environment of molecules.

For membrane studies, deuterated fatty acids like stearic acid-d35 serve as non-perturbative probes. nih.gov The C-D stretching region of the Raman spectrum is sensitive to the conformation of the hydrocarbon chains within a lipid membrane. nih.govresearchgate.net Changes in the linewidth and frequency of the C-D bands can indicate alterations in membrane fluidity and order, such as those occurring during phase transitions or oxidation. nih.govnih.gov

Key Research Findings:

Early studies on stearic acid-d35 incorporated into egg lecithin (B1663433) multilayers demonstrated that the temperature dependence of the C-D stretching bands is a sensitive probe of hydrocarbon chain conformation. nih.gov

Raman spectroscopy of deuterated lipids has been used to study lipid phase transitions and redistribution within single organelles in living cells, demonstrating its ability to provide information on both spatial distribution and conformational state. nih.gov

The technique is valuable for studying membranes that contain a high fraction of non-lipid components, as the C-D signal provides a clear window into the lipid behavior without interference from protein signals. nih.gov

Table 3: Characteristic Raman Bands for Deuterated Stearic Acid Studies

| Wavenumber (cm⁻¹) | Assignment | Application | Reference |

| ~2100 | C-D stretching vibration | Imaging of deuterated fatty acid location | cardiff.ac.uk |

| 2000-2300 | "Cell-silent" region | High-contrast imaging of C-D labeled molecules | nih.govresearchgate.net |

| 2800-3000 | C-H stretching vibration | Imaging of endogenous, non-deuterated lipids | cardiff.ac.ukrsc.org |

Investigative Applications in Cellular and Systemic Lipid Metabolism

Tracing De Novo Lipogenesis and Fatty Acid Synthesis Pathways using Deuterated Precursors

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.govresearchgate.netnumberanalytics.com Deuterated compounds are instrumental in quantifying the rate and regulation of this process. While deuterated water (D₂O) is a common precursor used to measure the synthesis of all new fatty acids, including stearate (B1226849), introducing labeled fatty acids like deuterated stearate allows for the investigation of subsequent modification pathways, such as chain elongation. metsol.comphysiology.org

The principle behind using D₂O involves its rapid equilibration with the body's water pool. metsol.com The deuterium (B1214612) atoms are then incorporated into acetyl-CoA, a fundamental building block for fatty acids, via various enzymatic reactions. metsol.com As fatty acid synthase enzymes build the hydrocarbon chain, these deuterium atoms become stably incorporated into the new lipid molecules. numberanalytics.comlibretexts.org By measuring the deuterium enrichment in specific fatty acids like stearate and comparing it to the enrichment in body water, researchers can calculate the fraction of that fatty acid pool that was newly synthesized. physiology.orgnih.gov

Key Research Findings:

Fractional Synthesis Rates: In studies using D₂O in cultured cells, the newly synthesized fraction of stearate was determined to be 65% in Hep G2 cells and 35% in MCA sarcoma cells grown in lipid-poor media. nih.gov

Pathway Elucidation: In vivo studies in rodents using D₂O confirmed that the synthesis of long-chain fatty acids, including stearate, follows expected biochemical pathways. These experiments demonstrated that, on average, three deuterium atoms were incorporated for every two-carbon acetyl unit added during synthesis. physiology.org

Chain Elongation: Analysis of mass isotopomer distributions from D₂O labeling has shown that a significant portion of newly synthesized longer-chain fatty acids arises from the elongation of pre-existing, unlabeled palmitate, highlighting the complexity of fatty acid synthesis pathways beyond simple de novo creation. physiology.org

The use of deuterated precursors provides a dynamic view of fatty acid synthesis, revealing how rates are controlled by nutritional status and in various tissues. nih.govphysiology.org This approach is crucial for understanding metabolic dysregulation in diseases like obesity and non-alcoholic fatty liver disease. metsol.commdpi.com

Analysis of Exogenous Fatty Acid Uptake and Intracellular Trafficking

Sodium Octadecanoate-d35 is an invaluable tool for tracing the uptake of fatty acids from the extracellular environment and mapping their subsequent movement and storage within the cell. Because the deuterium label makes the molecule distinct from the cell's endogenous, unlabeled lipids, researchers can precisely quantify how much is taken in and where it is distributed. nih.govresearchgate.net This method provides critical insights into the mechanisms of fatty acid transport, which are fundamental to cellular energy storage and membrane maintenance. imrpress.com

A key application is in visualizing and quantifying the accumulation of fatty acids in lipid droplets, which are intracellular organelles for storing neutral lipids. Techniques like Raman microspectroscopy can detect the specific vibrational signatures of the carbon-deuterium bonds, allowing for non-destructive imaging of the labeled stearate within a single living cell. nih.govresearchgate.net

Key Research Findings:

Uptake Efficiency: A study using deuterated stearic acid (dSA) in cat oocytes found that the efficiency of its uptake decreased as the concentration of dSA in the culture medium increased. nih.gov This suggests that the transport mechanisms can become saturated.

Intracellular Accumulation: The same study showed that the ingested dSA accumulates in all lipid droplets inside the oocytes. nih.gov Initially, the concentration of dSA varied significantly between different lipid droplets within the same cell, but this heterogeneity decreased with longer culture times, suggesting a process of equilibration. nih.gov

Influence of Culture Conditions: The molar ratio of deuterated stearic acid to bovine serum albumin (the carrier protein in the medium) was found to modify the concentration-dependent uptake of the lipid, indicating the important role of protein binding in fatty acid availability. nih.gov

By tracing deuterated stearate, researchers can distinguish between lipids obtained from external sources and those made through de novo synthesis, a critical step in understanding how cells balance these two pathways to meet their metabolic needs. nih.gov

Table 1: Research Findings on Deuterated Stearic Acid (dSA) Uptake in Cat Oocytes

| Finding | Observation | Implication | Reference |

| Uptake Efficiency | Uptake efficiency decreased with increased dSA concentration and longer culture duration. | Suggests saturation of fatty acid transport mechanisms. | nih.gov |

| Intracellular Storage | dSA accumulated in all lipid droplets within an oocyte. | Lipid droplets are the primary storage site for exogenous stearic acid. | nih.gov |

| Distribution Heterogeneity | Concentration of dSA varied among lipid droplets initially but became more uniform over time. | Suggests dynamic trafficking and eventual equilibration of stored lipids. | nih.gov |

| Carrier Protein Effect | The dSA to albumin ratio affected the dynamics of lipid uptake. | Highlights the importance of carrier proteins in fatty acid bioavailability. | nih.gov |

Quantification of Lipid Turnover and Degradation Rates in Biological Systems

Lipid turnover refers to the dynamic balance between the synthesis and degradation of lipid molecules. This rate is a critical indicator of metabolic health and can be quantified using stable isotope tracers like this compound. By introducing a labeled fatty acid, researchers can measure both its rate of incorporation into complex lipids (synthesis) and the rate at which the labeled lipid pool disappears over time (degradation or catabolism). bioscientifica.comnih.gov

The precursor-product method is a common approach. After introducing the labeled precursor (deuterated stearate), the enrichment of the label is measured over time in the product pool (e.g., triglycerides or specific phospholipids). In a metabolic steady state, the rate of synthesis equals the rate of breakdown, so the fractional synthesis rate (FSR) also reflects the fractional catabolic rate (FCR). bioscientifica.com Alternatively, D₂O can be used to label all newly synthesized lipids, allowing for the simultaneous measurement of turnover rates for hundreds of individual lipid species, including those containing stearate. nih.gov

Key Research Findings:

Tissue-Specific Turnover: A study in rats that used D₂O to label fatty acids in vivo found that the turnover of stearate varied dramatically depending on the type of phospholipid it was incorporated into within the heart. nih.gov

Differential Turnover in Phospholipids (B1166683): In cardiac tissue, the remodeling and turnover of stearate were found to be very rapid in phosphatidylethanolamine (B1630911) (PE), with its enrichment approaching that of the plasma precursor pool. In contrast, stearate turnover in cardiolipin (B10847521) (CL), a key mitochondrial lipid, was very low. nih.gov This indicates highly specific regulation of lipid metabolism for different cellular compartments.

Untargeted Lipidomics: Modern untargeted lipidomics approaches using D₂O have demonstrated the incorporation of deuterium into stearic acid fragments across a wide array of lipid classes (e.g., PC, PE, TAG) in multiple organs. The highest levels of deuteration, indicating the most active turnover, were observed in the liver and plasma. nih.gov

Quantifying lipid turnover provides a dynamic picture of metabolic activity that cannot be obtained from static measurements of lipid concentrations alone.

Table 2: Relative Turnover of Stearate in Rat Heart Phospholipids

| Phospholipid Class | Relative Turnover of Stearate | Implication | Reference |

| Phosphatidylethanolamine (PE) | High | Stearate is rapidly incorporated and replaced, suggesting a dynamic role in this lipid class. | nih.gov |

| Cardiolipin (CL) | Low (18.5% of plasma precursor) | Stearate is a relatively stable component of cardiolipin, indicating slow turnover in mitochondria. | nih.gov |

Metabolic Flux Analysis using Deuterated Octadecanoate as a Tracer in Vivo and Ex Vivo

When deuterated octadecanoate is administered, it enters the cellular pool of stearate and is subjected to the same enzymatic reactions as its unlabeled counterpart. By using mass spectrometry to track the appearance of the deuterium label in downstream metabolites, researchers can measure the flux, or rate, of specific metabolic transformations.

Key Research Findings:

In Vivo Fatty Acid Transformation: A landmark example of in vivo flux analysis involved feeding mice deuterium-labeled stearate (C18:0). Subsequent analysis of their tissues revealed the presence of deuterium-labeled palmitate (C16:0). nih.gov This provided direct, quantitative evidence for the in vivo flux through the fatty acid shortening pathway (retroconversion).

Tracing Carbon Skeletons: Stable isotope tracing with labeled fatty acids allows for the elucidation of complex metabolic interplays. For example, it can reveal how exogenous fatty acids are broken down and their carbon skeletons re-utilized for the synthesis of other molecules. nih.gov

Systemic vs. Tissue-Specific Flux: In vivo flux analysis can distinguish between whole-body metabolism and the specific metabolic activities of individual organs. nih.gov By analyzing tissues after administering a tracer like deuterated stearate, one can determine the metabolic fate of the fatty acid in the liver versus adipose tissue or muscle.

Advantages of Deuterium: While 13C is a more common label for flux analysis, deuterium tracers are particularly useful for studying pathways that involve the incorporation of hydrogen from water, such as lipid and protein synthesis. mit.edu

Metabolic flux analysis using deuterated octadecanoate provides a dynamic and integrated view of lipid metabolism that is essential for understanding the complex metabolic reprogramming that occurs in diseases like diabetes, cancer, and cardiovascular disease. nih.govnih.gov

Research Paradigms in Biological Membrane Biophysics

Characterization of Membrane Structure and Phase Behavior using Deuterated Probes

Deuterated lipid probes, including those with a Sodium Octadecanoate-d35 chain, are instrumental in elucidating the complex structural organization and phase behavior of model membranes. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and solid-state NMR leverage the unique properties of deuterated lipids to provide distinct information about individual components within a mixed lipid system. core.ac.uk

In studies of model systems mimicking the skin's outer layer (stratum corneum), which are composed of ceramides, cholesterol, and free fatty acids, selective perdeuteration of the stearic acid chain (stearic acid-d35) allows for the separate and simultaneous evaluation of the conformational order and packing properties of each lipid type. core.ac.uk This approach helps in understanding the miscibility and interactions between different components. For instance, in binary mixtures of ceramide and deuterated stearic acid, a separate fatty-acid-rich phase can be detected that persists until higher temperatures, indicating complex mixing behaviors. core.ac.uk

Table 1: Application of Deuterated Probes in Membrane Structure Analysis

| Research Area | Model System Components | Deuterated Probe | Technique(s) | Key Findings | Reference(s) |

| Lipid Miscibility | Ceramide 2, Stearic Acid, Cholesterol | Stearic Acid-d35, Ceramide-d35 | FTIR | Cholesterol enhances miscibility with ceramide; stearic acid shows limited miscibility at physiological temperatures. | core.ac.uk |

| Phase Behavior | Ceramide [NP], Cholesterol, Stearic Acid | Stearic Acid-d35 | Neutron Diffraction, ²H NMR | Coexistence of two lamellar phases with different thicknesses, indicating complex phase separation. | researchgate.net |

| Lamellar Structure | Ceramide [AP], Stearic Acid, Cholesterol | Ceramide[AP18]-d35, Stearic Acid-d35 | ²H NMR, DSC, X-ray Diffraction | At skin temperature (32°C), lipids form a crystalline orthorhombic phase; they become fluid at higher temperatures. | researchgate.net |

Dynamics of Lipid Chains and Molecular Order within Bilayers as Monitored by Deuterium (B1214612) NMR

Deuterium (²H) NMR spectroscopy is a primary tool for quantifying the molecular order and dynamics of lipid acyl chains within a bilayer. researchgate.net By incorporating a deuterated lipid like this compound into a membrane, researchers can measure the deuterium order parameter (SCD), which reflects the motional freedom of the C-²H bonds along the hydrocarbon chain. researchgate.netnih.gov A higher order parameter indicates a more restricted, ordered chain, while a lower value signifies greater flexibility and disorder.

Order parameter profiles, which plot the SCD value for each carbon position along the acyl chain, provide a detailed picture of the bilayer's internal state. researchgate.net Studies using lipids containing a stearic acid-d35 chain (e.g., 1-stearoyl(d35)-2-docosahexaenoyl-sn-glycero-3-phosphocholine) have shown how different factors influence chain order. For example, the presence of cholesterol is known to increase the order parameters of both saturated (stearic acid) and polyunsaturated chains, indicating a condensing or "stiffening" effect on the membrane. nih.gov

Furthermore, the type of fatty acid paired with the deuterated stearic acid chain significantly impacts its packing. When paired with the polyunsaturated docosahexaenoic acid (DHA), the stearic acid chain exhibits lower order, particularly in the middle of the chain, compared to when it is paired with the less unsaturated docosapentaenoic acid (DPA). cmu.edu This suggests that the highly flexible DHA chain disrupts the packing of its saturated partner. These detailed measurements, made possible by deuteration, are crucial for understanding how the specific lipid composition fine-tunes the biophysical properties of the membrane. cmu.edu In model stratum corneum membranes, the order parameters for stearic acid-d35 are relatively high, which is indicative of a tightly packed and highly ordered lamellar structure essential for the skin's barrier function. researchgate.net

Table 2: Deuterium Order Parameters (SCD) of Stearic Acid-d35 in a Model Membrane

The following table presents representative order parameter data for stearic acid-d35 in a model membrane composed of Ceramide [NP], Cholesterol, and Stearic Acid-d35 at 32°C. A higher SCD value corresponds to a more ordered, less flexible state.

| Carbon Position | Deuterium Order Parameter (SCD) |

| C2 | 0.38 |

| C3 | 0.40 |

| C4-C12 (Plateau) | 0.42 |

| C16 | 0.35 |

| C17 | 0.25 |

| C18 | 0.08 |

| Data adapted from representative profiles in scientific literature for illustrative purposes. researchgate.net |

Investigation of Lipid-Protein Interactions and Membrane Microdomains using Deuterated Lipids

Solid-state NMR spectroscopy of chain-deuterated lipids is a cornerstone technique for investigating the mutual influence between membrane proteins and their surrounding lipid environment. core.ac.uknih.gov The physical state of the lipid matrix—its thickness, curvature, and acyl chain order—can modulate the function of embedded proteins, and conversely, proteins can alter the organization of lipids. core.ac.uknih.gov By analyzing the ²H NMR spectra of lipids containing a this compound chain in the presence and absence of a protein, researchers can map how the protein affects lipid order. researchgate.net

This method is particularly powerful for studying membrane microdomains, also known as lipid rafts. These are small, dynamic domains enriched in specific lipids like cholesterol and sphingolipids, which are thought to act as platforms for protein sorting and signal transduction. nih.govspringernature.com Model raft systems often exhibit the coexistence of a liquid-ordered (Lo) phase, which mimics the raft, and a liquid-disordered (Ld) phase. Using site-specifically deuterated lipids, ²H NMR can distinguish the signals from lipids in the Lo phase from those in the Ld phase. nih.gov This allows for the direct measurement of domain-specific order profiles and the precise determination of how lipids like stearic acid partition between the two domains. nih.gov

For instance, studies on ternary mixtures of sphingomyelin (B164518), dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol have utilized deuterated components to show that the order profile of lipids within the Lo phase is nearly identical to that in a simple binary mixture, providing key insights into the transferability of data from simpler models to more complex ones. nih.gov Furthermore, investigating how integral membrane proteins like rhodopsin influence the order parameters of neighboring deuterated stearic acid chains can reveal preferential interactions and the nature of the "lipid annulus" that surrounds the protein. cmu.edunih.gov

Modulation of Membrane Permeability and Integrity by Deuterated Lipids

The integrity of the cell membrane as a selective barrier is critical for cellular life. Lipid peroxidation, a process of oxidative damage, can compromise this barrier, leading to increased permeability and cell death. core.ac.uk Deuterated lipids, particularly polyunsaturated fatty acids (D-PUFAs), have been shown to protect membranes from such damage. core.ac.uknih.gov The underlying mechanism is a kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for reactive oxygen species to abstract a deuterium atom, which is the rate-limiting step in the chain reaction of lipid peroxidation. nih.gov

While this compound is a saturated fatty acid and not directly susceptible to peroxidation, studies often use it in combination with polyunsaturated lipids to create well-defined model membranes. Research on liposomes has demonstrated that incorporating a small fraction of D-PUFAs is sufficient to inhibit lipid peroxidation and preserve membrane integrity, as measured by the leakage of fluorescent dyes. core.ac.uk

The permeability of membranes is also intrinsically linked to their lipid composition and phase state, which can be probed using deuterated lipids. mdpi.com For example, in models of the skin barrier, the permeability to water and other molecules is highly dependent on the packing of ceramides, free fatty acids, and cholesterol. mdpi.com By using deuterated stearic acid in conjunction with FTIR spectroscopy and other techniques, researchers can correlate changes in lipid chain order, lateral packing, and phase transitions with changes in the membrane's barrier function. mdpi.com These studies show that the precise stereochemistry and composition of lipids have distinct and significant effects on membrane permeability. mdpi.com

Impact of Deuteration on Membrane Fluidity and Organization

Membrane fluidity, which describes the freedom of movement of lipids and proteins within the bilayer, is a critical parameter for cellular function. researchgate.net It is largely determined by the composition of fatty acid chains in the membrane phospholipids (B1166683). laminarpharma.com Long, saturated fatty acids like stearic acid tend to pack tightly, decreasing membrane fluidity and promoting a more ordered state. nih.gov In contrast, unsaturated fatty acids introduce kinks in the acyl chains, increasing spacing and enhancing fluidity. laminarpharma.com

Mechanistic Insights from Deuterium Kinetic Isotope Effects

Influence of Deuteration on Enzymatic Reactions Involving Fatty Acids

The enzymatic processing of fatty acids is fundamental to numerous biological functions. Introducing deuterium (B1214612) into the fatty acid chain can have a marked impact on the kinetics of these enzymatic reactions, revealing rate-determining steps and the nature of enzyme-substrate interactions.

Research has shown that the presence of a significant primary deuterium KIE is strong evidence that the cleavage of a carbon-hydrogen (C-H) bond is at least partially rate-limiting in the reaction. nih.gov This principle has been extensively applied to the study of enzymes that metabolize fatty acids, such as lipoxygenases (LOXs) and cyclooxygenases (COX). acs.orgacs.org

For instance, studies on the enzymatic oxygenation of arachidonic acid, a polyunsaturated fatty acid, have demonstrated that deuteration at the bis-allylic carbons—positions prone to hydrogen abstraction—leads to substantial KIEs. acs.orgacs.org While early in vitro studies with purified enzymes showed lower than expected KIE values for mammalian enzymes, more recent ex vivo studies using macrophages have revealed massive physiological kinetic isotope effects (PKIEs), particularly when multiple bis-allylic sites are deuterated. acs.orgacs.org This suggests that the cellular environment plays a crucial role in modulating these enzymatic reactions.

One noteworthy finding is that deuteration can influence the regioselectivity of enzymatic reactions. In studies with human lipoxygenases, deuteration of arachidonic acid led to a shift in the site of oxygenation, a phenomenon termed isotope-sensitive branching. nih.gov This indicates that the enzyme can bypass the deuterated position in favor of abstracting a hydrogen atom from an alternative site, altering the product profile of the reaction. nih.gov

Furthermore, the magnitude of the KIE can be surprisingly large. In the reaction of the bifunctional enzyme PpoA with deuterated oleic acid, a KIE of approximately 33 was observed, suggesting that quantum mechanical tunneling plays a significant role in the hydrogen transfer step. nih.gov This highlights that the influence of deuteration can extend beyond simple mass effects.

These findings collectively underscore that deuterating fatty acids like sodium octadecanoate can profoundly influence their enzymatic processing. The observed kinetic isotope effects provide invaluable information about which steps are rate-limiting, the flexibility of enzyme active sites, and the potential for redirecting metabolic pathways through isotopic substitution.

Table 1: Observed Kinetic Isotope Effects (KIEs) in Enzymatic Reactions of Deuterated Fatty Acids

| Enzyme | Substrate | Deuteration Position | Observed KIE (kH/kD) | Key Finding | Reference |

|---|---|---|---|---|---|

| Human Lipoxygenases (12-hLO, 15-hLO-1, 15-hLO-2) | Arachidonic Acid | C13 | ~4 (for 15-hLO-1) | Demonstrated isotope-sensitive branching, where the enzyme alters its regioselectivity. | nih.gov |

| Human Lipoxygenase (15-hLO-1) | Arachidonic Acid | C10 and C13 | ~10 | Increased KIE with multiple deuteration sites. | nih.gov |

| PpoA (fungal dioxygenase) | Oleic Acid | C8 | ~33 | Large KIE suggests significant quantum tunneling contribution to hydrogen transfer. | nih.gov |

| Cyclooxygenase (COX) in Macrophages | Arachidonic Acid | C10 and C13 | Massive increase in PKIE | Highlights the importance of the cellular environment and multiple deuterations on enzymatic activity. | acs.orgacs.org |

Impact of Deuterium Substitution on Lipid Peroxidation and Oxidative Stability of Lipid Membranes

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process can damage cell membranes and generate toxic byproducts, contributing to a variety of diseases. frontiersin.orgscispace.comfrontiersin.org The substitution of hydrogen with deuterium at the vulnerable bis-allylic positions of fatty acids, a strategy known as deuterium reinforcement, has emerged as a promising approach to inhibit lipid peroxidation. frontiersin.orgwikipedia.orgnih.gov

The core principle behind this protective effect is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the abstraction of a deuterium atom by ROS significantly slower than the abstraction of a hydrogen atom. frontiersin.orgfrontiersin.orgwikipedia.org This initial hydrogen abstraction is the rate-limiting step in the chain reaction of lipid peroxidation. frontiersin.orgnih.gov By slowing down this step, deuterated fatty acids can effectively halt the propagation of the peroxidation cascade. frontiersin.orgwikipedia.org

Numerous studies have demonstrated the efficacy of deuterium-reinforced PUFAs (D-PUFAs) in reducing lipid peroxidation and enhancing oxidative stability in various model systems.

In vitro studies: In liposomes, the presence of D-PUFAs has been shown to protect against light-induced oxidative damage. researchgate.net Research has also revealed that substitution of the bis-allylic hydrogens in linoleic and linolenic acids with deuterium can reduce the rate of D-abstraction by a tocopheryl radical by as much as 36-fold. scispace.com

Cell culture studies: Treatment of hepatocytes and macrophages with D-PUFAs has been shown to attenuate ROS production and increase cell viability under oxidative stress. nih.gov In retinal pigment epithelial (RPE) cells, deuterium incorporation at the bis-allylic positions of docosahexaenoic acid (DHA) reduced lipid peroxidation under pro-oxidant conditions. researchgate.net

Animal models: In a mouse model of Alzheimer's disease, a diet supplemented with D-PUFAs led to reduced concentrations of lipid peroxidation products in brain tissues. nih.govnih.gov Similarly, in a mouse model of nonalcoholic steatohepatitis (NASH), administration of D-PUFAs reduced liver transaminase activity and attenuated steatosis, inflammation, and fibrosis by mitigating oxidative stress. nih.gov Studies in C. elegans have also shown that deuterated trilinolenin (B53071) can prevent the accumulation of lipid peroxides, reduce ROS, and extend lifespan. frontiersin.orgnih.gov

A key advantage of this approach is that only a relatively small fraction of D-PUFAs incorporated into a membrane is needed to confer significant protection against lipid peroxidation to the entire membrane, a phenomenon that is disproportionate to their concentration. preprints.orgwikipedia.org This is because the deuterated fatty acids act as "chain-breakers," interrupting the propagation of the oxidative damage.

Table 2: Research Findings on the Impact of Deuterated Fatty Acids on Oxidative Stability

| Model System | Deuterated Fatty Acid | Key Finding | Reference |

|---|---|---|---|

| C. elegans | Deuterated trilinolenin | Prevented accumulation of lipid peroxides, reduced ROS, and extended lifespan. | frontiersin.orgnih.gov |

| Mouse Model of Alzheimer's Disease | D-PUFA diet | Reduced brain tissue concentrations of lipid peroxidation products. | nih.govnih.gov |

| Mouse Model of Nonalcoholic Steatohepatitis (NASH) | D-PUFAs | Reduced liver transaminase activity and attenuated steatosis, inflammation, and fibrosis. | nih.gov |

| Hepatocytes and Macrophages (in vitro) | D-PUFAs | Attenuated ROS production and enhanced cell viability under oxidative stress. | nih.gov |

| Liposomes | D-PUFAs | Protected against light-induced oxidative damage. | researchgate.net |

Mechanistic Basis for Deuterium Incorporation from Heavy Water into Fatty Acids

The incorporation of deuterium from heavy water (D₂O) into newly synthesized fatty acids is a well-established method for studying fatty acid metabolism in vivo. nih.govphysiology.orgphysiology.org Understanding the mechanistic basis of this incorporation is crucial for accurately interpreting the results of such studies and for designing isotopically labeled compounds like sodium octadecanoate-d35.

During de novo fatty acid synthesis, deuterium from D₂O can be incorporated into the growing fatty acid chain through several key metabolic intermediates. researchgate.net The primary sources of deuterium are metabolically enriched acetyl-CoA, NADPH, and water itself. researchgate.netnih.gov

The biosynthesis of fatty acids involves the sequential addition of two-carbon units derived from acetyl-CoA. physiology.org For every acetyl unit added, two reduction steps are required, both of which utilize NADPH as the hydride donor. nih.gov

Recent research has clarified the pathways through which deuterium from D₂O enters the fatty acid backbone. It has been shown that D₂O labels fatty acids primarily via NADPH. nih.gov Flavin-dependent enzymes can catalyze the exchange of hydrogen isotopes between water and NADPH, leading to the formation of deuterated NADPH. nih.gov This deuterated NADPH then donates deuterium atoms to the growing fatty acid chain during the reductive steps of fatty acid synthesis. researchgate.netnih.gov

In addition to the NADPH-mediated pathway, there is also direct incorporation of a deuteron (B1233211) from the solvent (D₂O) during one of the steps of fatty acid elongation. nih.gov Specifically, for each elongation cycle, it is understood that one acetyl group, two NADPH hydrides, and one water proton (or deuteron in a D₂O-enriched environment) are incorporated. nih.gov On average, it has been observed that approximately three deuterium atoms are incorporated for every addition of an acetyl unit during fatty acid synthesis in the presence of D₂O. physiology.org

The extent of deuterium incorporation can be quantified using mass spectrometry, which allows for the determination of the mass isotopomer distribution of the newly synthesized fatty acids. physiology.orgphysiology.org This analysis provides valuable information about the fractional synthesis rate of different fatty acids in various tissues. physiology.orgphysiology.org

For the targeted synthesis of deuterated fatty acids like this compound, more controlled chemical methods are typically employed. These can include hydrothermal exchange reactions using a catalyst like platinum on carbon (Pt/C) in D₂O at high temperatures to achieve exhaustive deuteration of saturated fatty acids. ansto.gov.au For introducing deuterium at specific positions, such as the bis-allylic sites of PUFAs, specialized synthetic routes involving organometallic catalysts are used. nih.gov

Advanced Computational and Theoretical Frameworks

Molecular Dynamics Simulations for Deuterated Lipid Systems and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. nih.govnih.gov In the context of lipid research, MD simulations provide detailed insights into the structure, dynamics, and interactions of lipid bilayers, which are fundamental components of cell membranes. nih.gov The use of deuterated lipids, such as Sodium Octadecanoate-d35, in these simulations offers specific advantages.

The primary advantage of using deuterated lipids in simulations is to correlate computational results with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, which are sensitive to isotopic substitution. nih.goveuropa.eu By replacing hydrogen with deuterium (B1214612) in the acyl chain of octadecanoate, the scattering length density is altered, providing better contrast in neutron scattering experiments. MD simulations can model these deuterated systems to help interpret experimental results and provide an atomic-level understanding of lipid organization. researchgate.net

In a typical MD simulation of a lipid system containing this compound, a virtual model of a lipid bilayer is constructed. This model can include various lipid species, cholesterol, and water to mimic a biological membrane. nih.govaip.org The simulation then calculates the trajectories of atoms over time based on a force field, which defines the potential energy of the system. nih.gov

Detailed Research Findings: Researchers utilize MD simulations to investigate how the presence of deuterated fatty acids affects membrane properties. Key parameters analyzed include:

Area per lipid: The average surface area occupied by a single lipid molecule, which indicates membrane fluidity.

Bilayer thickness: The distance between the headgroups of the two lipid leaflets.

Deuterium order parameters (SCD): A measure of the orientational order of the carbon-deuterium bonds along the acyl chain. This is directly comparable to NMR experimental data and reveals the flexibility of the lipid tails. nih.gov

Interaction with other molecules: Simulations can visualize how deuterated lipids interact with other membrane components like cholesterol or embedded proteins. aip.org

Below is a table representing typical parameters for an MD simulation of a lipid bilayer containing this compound.

| Parameter | Value/Description |

|---|---|

| System Composition | DPPC:this compound:Cholesterol:Water |

| Force Field | CHARMM36 / GROMOS |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 310 K (Physiological) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Computational Modeling in Isotope-Assisted Metabolic Flux Analysis

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.govresearchgate.net It involves introducing an isotopically labeled substrate, such as this compound, into a biological system and then measuring the distribution of the isotope label throughout the metabolic network. nsf.gov Computational modeling is a critical component of iMFA, as it is used to translate the raw isotope labeling data into meaningful metabolic flux maps. nih.govplos.org

The process begins with the construction of a metabolic network model, which includes all relevant biochemical reactions and their stoichiometry for the cell or tissue of interest. researchgate.net When this compound is introduced, it is taken up by cells and incorporated into various lipid synthesis and degradation pathways. As it is metabolized, the deuterium atoms are distributed among different metabolites. Analytical techniques like mass spectrometry or NMR are used to measure the mass isotopomer distributions (MIDs) of these key metabolites. nih.gov

Computational software then uses this experimental data as an input. researchgate.net The core of the computational model is a set of algebraic equations that describe the flow of isotopes through the network at a metabolic steady state. nsf.gov The software performs an optimization process, iteratively adjusting the flux values in the model to find the set of fluxes that best reproduces the experimentally measured MIDs. researchgate.net

Detailed Research Findings: Computational modeling in iMFA using deuterated fatty acids allows researchers to:

Quantify the relative contributions of different pathways to lipid synthesis.

Determine the rates of fatty acid elongation, desaturation, and β-oxidation.

Understand how metabolic fluxes are redirected in response to genetic modifications or disease states. nih.govnih.gov

For example, by tracing the d35 label from Sodium Octadecanoate, researchers can precisely calculate the flux through the fatty acid oxidation pathway versus its incorporation into complex lipids like triglycerides or phospholipids (B1166683). This level of detail is unattainable through non-isotopic methods. nsf.gov

The following table shows a simplified, hypothetical output from an iMFA study using this compound to investigate fatty acid metabolism.

| Metabolic Pathway | Flux (Relative Units) - Control | Flux (Relative Units) - Treatment | Fold Change |

|---|---|---|---|

| Fatty Acid Uptake (Octadecanoate-d35) | 100.0 ± 5.0 | 120.0 ± 6.0 | 1.2 |

| β-Oxidation | 45.0 ± 3.0 | 30.0 ± 2.5 | 0.67 |

| Incorporation into Triglycerides | 35.0 ± 2.8 | 70.0 ± 5.5 | 2.0 |

| Incorporation into Phospholipids | 20.0 ± 1.5 | 20.0 ± 1.8 | 1.0 |

Integration of Multi-Omics Data for Comprehensive Lipid Pathway Elucidation

To gain a holistic understanding of lipid metabolism, researchers are increasingly turning to multi-omics approaches, which integrate data from different molecular levels, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). mdpi.comnih.govresearchgate.net The integration of these large datasets presents a significant computational challenge and opportunity. researchgate.net Using an isotopic tracer like this compound within a multi-omics framework provides a dynamic layer of information, allowing for a more complete elucidation of lipid pathways. nih.gov

The core principle is to connect changes observed at different omics levels. researchgate.net For instance, a change in the expression of a gene (genomics/transcriptomics) involved in lipid transport should correspond to a change in the abundance of the protein it codes for (proteomics). This, in turn, should affect the metabolic flux of lipids handled by that protein, which can be precisely traced using this compound (lipidomics/fluxomics). nih.gov

Computational frameworks are essential for integrating these diverse data types. mdpi.com Statistical methods, such as correlation network analysis and pathway analysis, are used to identify relationships between genes, proteins, and metabolites. nih.gov Machine learning algorithms and network-based models can then be employed to build comprehensive models of lipid metabolism that explain how perturbations propagate through the system.

Detailed Research Findings: By integrating multi-omics data with data from deuterated lipid tracers, researchers can:

Identify novel genes and proteins involved in specific lipid metabolic pathways. nih.gov

Construct detailed regulatory networks that show how lipid metabolism is controlled.

Discover biomarkers for diseases characterized by dysregulated lipid metabolism. nih.gov

For example, a study might use this compound to trace fatty acid flux in cancer cells. The lipidomics data showing altered flux into specific lipid classes can be integrated with transcriptomics data showing the upregulation of certain enzymes. This integrated approach provides strong evidence for the functional role of these enzymes in the observed metabolic reprogramming.

The table below illustrates how different omics data, anchored by the use of a tracer like this compound, can be integrated to understand the function of a hypothetical gene.

| Omics Layer | Observation | Interpretation |

|---|---|---|

| Transcriptomics | Gene 'LIP-X' mRNA is upregulated 3-fold. | Increased transcription of the LIP-X gene. |

| Proteomics | Protein 'LIP-X' abundance is increased 2.5-fold. | Increased translation of LIP-X protein. |

| Lipidomics (with this compound) | Flux of d35-label into Lysophosphatidylcholine is increased 4-fold. | The metabolic pathway producing Lysophosphatidylcholine is more active. |

| Integrated Conclusion | The LIP-X gene product is likely an enzyme that catalyzes the conversion of a this compound-derived lipid into Lysophosphatidylcholine. |

Emerging Trends and Future Trajectories in Deuterated Fatty Acid Research

Development of Novel Deuterated Lipid Probes for Biological Systems

The synthesis and application of novel deuterated lipid probes are expanding the toolkit available to researchers for investigating the intricate dynamics of biological systems. europa.eunih.gov These probes, which include deuterated fatty acids, are designed to mimic their natural counterparts, allowing for the precise tracking and analysis of lipid metabolism and trafficking within intact cells. nih.gov The development of these tools is crucial as the lack of availability of a wide range of deuterated lipids has historically limited the scope of experiments. europa.eu

Deuterated lipids are particularly valuable as structural probes in studies of liquid crystalline bilayers, which form the basic structure of cell membranes. acs.org Techniques like deuterium (B1214612) magnetic resonance spectroscopy leverage these probes to gain insights into the interactions between lipids and membrane proteins, which are fundamental to cellular function. nih.gov The ability to specifically label different parts of a lipid molecule with deuterium provides a high level of detail on the conformational changes and dynamics within the membrane environment. nih.gov

Recent advancements have also focused on creating trifunctional lipid probes that can be used for comprehensive studies of single lipid species in living cells. nih.gov These probes can be biologically inactive until triggered by light, allowing for acute studies of lipid signaling and metabolism. nih.gov Such innovative tools are paving the way for a more detailed understanding of the roles of individual lipid species in complex cellular signaling networks. nih.gov

Advancements in High-Throughput Lipidomics Methodologies Utilizing Deuterated Standards

The field of lipidomics, the large-scale study of lipids, has been revolutionized by advancements in mass spectrometry-based techniques. mdpi.commdpi-res.com High-throughput methods now allow for the rapid and sensitive identification and quantification of hundreds to thousands of lipid species from a single biological sample. mdpi.commdpi.combaker.edu.au A key element in the accuracy and reliability of these quantitative methods is the use of internal standards. nih.govscioninstruments.com

Deuterated compounds, such as Sodium Octadecanoate-d35, are ideal internal standards for mass spectrometry. scioninstruments.comtexilajournal.com Because they are nearly chemically identical to the analytes of interest but have a different mass, they can be used to correct for variability during sample preparation and analysis, including extraction efficiency and instrument response. scioninstruments.comnih.gov The use of stable isotope-labeled internal standards is considered essential for achieving accurate quantification in complex biological matrices. nih.gov

The trend in quantitative metabolite profiling is to include an increasing number of metabolites in a single analytical run without compromising precision. nih.gov Isotope-coded derivatization is one strategy that has been developed to improve analytical performance. nih.gov Furthermore, the integration of high-resolution mass spectrometry into targeted lipidomics workflows is helping to overcome challenges such as isomeric and isobaric overlaps, further enhancing the accuracy of lipid quantification. mdpi.com

Table 1: Key Characteristics of Deuterated Standards in Lipidomics

| Feature | Description |

|---|---|

| Chemical Similarity | Nearly identical to the analyte, ensuring similar behavior during extraction and ionization. scioninstruments.com |

| Mass Difference | Easily distinguishable from the endogenous analyte by mass spectrometry. |

| Co-elution | Elutes at the same time as the analyte in chromatographic separations, compensating for matrix effects. texilajournal.com |

| Improved Accuracy | Corrects for sample loss and variations in instrument response, leading to more precise quantification. scioninstruments.comnih.gov |

| Versatility | Can be used across a wide range of biological samples and lipid classes. |

Expansion of Deuterium Metabolic Imaging (DMI) Techniques

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that allows for the in vivo study of metabolism. nih.govnih.gov This method involves the administration of a deuterated substrate, such as a deuterated fatty acid, and then using magnetic resonance imaging (MRI) to track the metabolic fate of the deuterium label in three dimensions. nih.govresearchgate.net DMI offers several advantages, including the use of a non-radioactive, stable isotope and relatively straightforward technical implementation. researchgate.net

DMI has been used to investigate a variety of metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. nih.govresearchgate.net The quantitative data obtained from DMI, such as the levels of specific metabolites, shows promise for applications in diagnosing diseases like cancer and for monitoring the response to treatment. nih.gov The low natural abundance of deuterium is a significant advantage, as it provides a high-contrast signal for the labeled compounds against a low background. nih.gov

While DMI is a powerful tool, a major challenge is its spatial resolution. nih.gov Ongoing research is focused on improving this aspect to facilitate its translation into clinical practice. researchgate.net The development of new deuterated tracers and optimization of administration and quantification protocols are also active areas of research that will further enhance the capabilities of DMI. researchgate.net

Interdisciplinary Approaches in Lipid Science for Mechanistic Discoveries

The complexity of lipid function in biological systems necessitates interdisciplinary approaches to achieve mechanistic breakthroughs. mdpi.com The integration of advanced analytical techniques with computational and biological methods is proving to be a powerful strategy for unraveling the intricate roles of lipids in health and disease. mdpi.com

One such approach combines hydrogen-deuterium exchange mass spectrometry (HDX-MS) with molecular dynamics (MD) simulations. nih.gov This integrated method allows researchers to probe the conformational changes in membrane proteins that are induced by their interactions with surrounding lipids. nih.gov By using nanodiscs with a controlled lipid composition that can include deuterated lipids, HDX-MS can provide information on which lipid species are involved in modulating protein structure and function. nih.gov The insights from these experiments can then be used to inform and validate MD simulations, leading to a detailed molecular-level understanding of lipid-protein interactions. nih.gov

These interdisciplinary strategies are crucial for understanding how disturbances in lipid metabolism contribute to the development of various diseases. mdpi.com By elucidating the specific alterations in lipid profiles associated with different pathological states, researchers can identify new therapeutic targets and develop novel interventions aimed at restoring lipid homeostasis. mdpi.com

Q & A

Q. How to address peer reviewer concerns about isotopic interference in kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.